

# Spectroscopic Profile of 6-Bromocinnolin-4-amine: A Technical Guide

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## Compound of Interest

Compound Name: 6-Bromocinnolin-4-amine

Cat. No.: B15232482

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the heterocyclic compound **6-Bromocinnolin-4-amine**. Due to the limited availability of direct experimental data for this specific molecule, this document combines predicted spectroscopic characteristics with available data from a closely related analogue. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by providing key analytical information and the methodologies for its acquisition.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **6-Bromocinnolin-4-amine** and a closely related derivative.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Direct experimental NMR data for **6-Bromocinnolin-4-amine** is not readily available in the reviewed literature. However,  $^1\text{H}$  NMR data for the closely related derivative, 6-Bromo-N-(6-methylpyridin-3-yl)cinnolin-4-amine, has been reported and is presented below as a reference. The numbering of the cinnoline ring is used for assignments.

Table 1:  $^1\text{H}$  NMR Data for 6-Bromo-N-(6-methylpyridin-3-yl)cinnolin-4-amine

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Protons Assigned
9.35	br. s	NH
9.12	d	H-5
8.87	d	H-3
8.45	s	H-2' (pyridin-3-yl)
8.25	d	H-8
8.01	dd	H-7
7.45	d	H-5' (pyridin-3-yl)
2.40	s	CH <sub>3</sub> (pyridin-3-yl)

Solvent: DMSO-d<sub>6</sub>, Frequency: 500 MHz

Note: This data is for a derivative and serves as an approximation for the expected shifts in **6-Bromocinnolin-4-amine**. The signals for the cinnoline core are expected to be in similar regions.

## Infrared (IR) Spectroscopy

The expected characteristic infrared absorption bands for **6-Bromocinnolin-4-amine** are predicted based on the functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands for **6-Bromocinnolin-4-amine**

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration
3400-3250	Medium	N-H stretch (asymmetric and symmetric)
1650-1580	Medium-Strong	N-H bend (scissoring)
1620-1450	Medium-Strong	C=C and C=N aromatic ring stretches
1335-1250	Strong	C-N stretch (aromatic amine)
~1100	Medium	C-Br stretch
910-665	Strong, Broad	N-H wag

## Mass Spectrometry (MS)

The predicted mass spectral data for **6-Bromocinnolin-4-amine** is based on its molecular formula (C<sub>8</sub>H<sub>6</sub>BrN<sub>3</sub>).

Table 3: Predicted Mass Spectrometry Data for **6-Bromocinnolin-4-amine**

Parameter	Value
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrN <sub>3</sub>
Molecular Weight	224.06 g/mol
Exact Mass	222.97 g/mol
Predicted M <sup>+</sup> •, [M+2] <sup>+</sup> •	m/z 223, 225 (approx. 1:1 ratio due to <sup>79</sup> Br/ <sup>81</sup> Br isotopes)
Key Fragmentation	Loss of HCN, Br•, N <sub>2</sub>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO- $d_6$ ,  $CDCl_3$ ) in an NMR tube. The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).  $^1H$  NMR spectra are typically recorded with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

## Infrared (IR) Spectroscopy

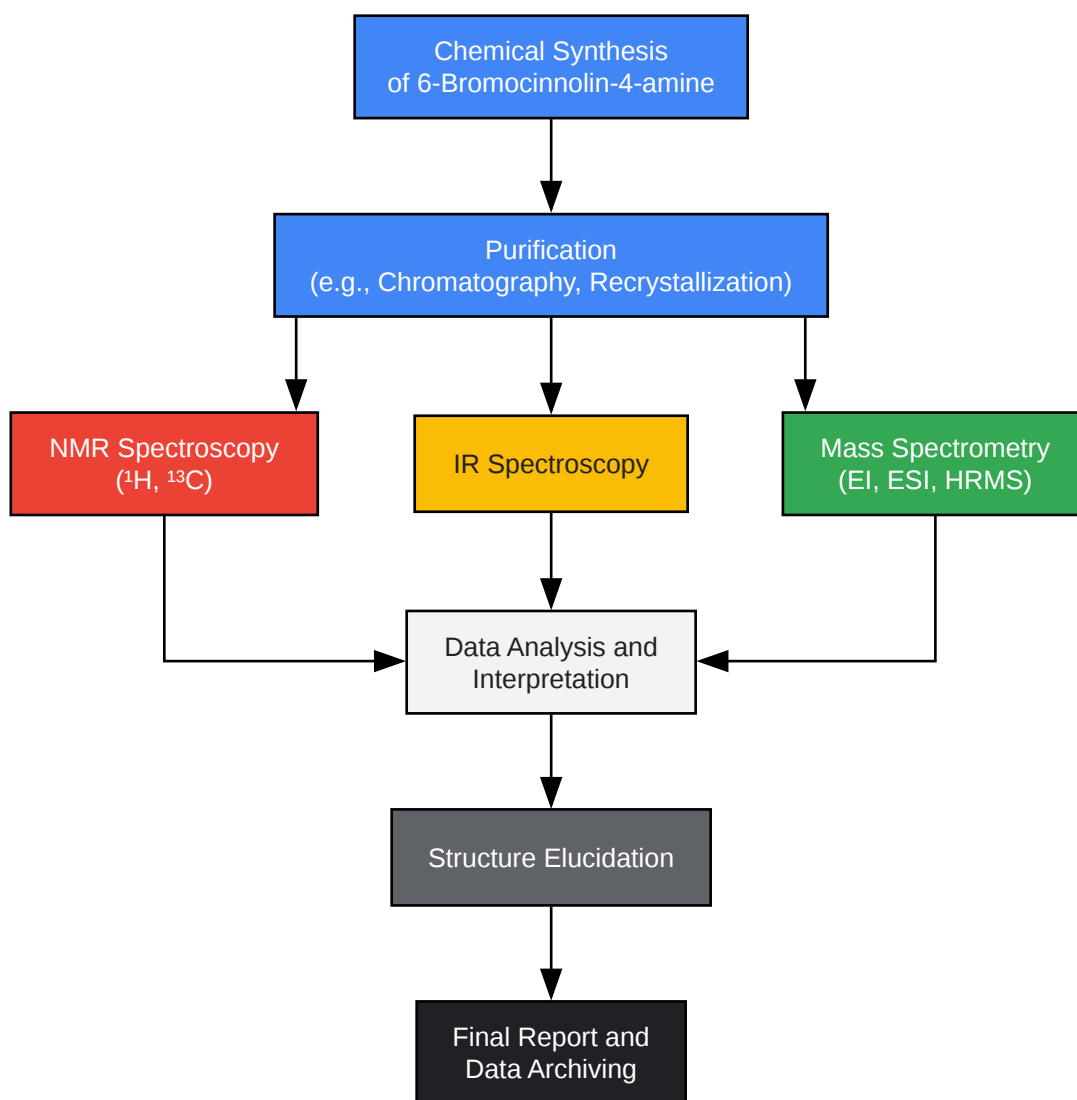
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, the sample can be prepared as a KBr pellet. The spectrum is typically recorded over a range of 4000-400  $cm^{-1}$ .

## Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source. For ESI, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ion source. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion.

## Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.



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A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

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